6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione
CAS No.: 61472-37-5
Cat. No.: VC15887272
Molecular Formula: C15H9N3O4
Molecular Weight: 295.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61472-37-5 |
|---|---|
| Molecular Formula | C15H9N3O4 |
| Molecular Weight | 295.25 g/mol |
| IUPAC Name | 6-amino-2-(2-nitrophenyl)quinoline-5,8-dione |
| Standard InChI | InChI=1S/C15H9N3O4/c16-10-7-13(19)14-9(15(10)20)5-6-11(17-14)8-3-1-2-4-12(8)18(21)22/h1-7H,16H2 |
| Standard InChI Key | JVMAQRZJIRPHCW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=CC3=O)N)[N+](=O)[O-] |
Introduction
Structural Identification and Chemical Profile
Molecular Architecture
6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione features a fused quinoline core with ketone groups at positions 5 and 8, an amino substituent at position 6, and a 2-nitrophenyl moiety at position 2 (Figure 1) . The electron-withdrawing nitro group and electron-donating amino group create a polarized electronic environment, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 295.25 g/mol | |
| Exact Mass | 295.059 g/mol | |
| Topological Polar Surface Area | 118.87 Ų | |
| LogP | 3.10 |
The compound’s moderate lipophilicity (LogP = 3.10) suggests potential membrane permeability, while its high polar surface area may limit blood-brain barrier penetration .
Synthesis and Regiochemical Considerations
Palladium-Catalyzed Amination
The Buchwald-Hartwig amination, a cornerstone in C–N bond formation, has been successfully applied to synthesize quinolinequinone derivatives . For 6-amino-2-(2-nitrophenyl)-5,8-quinolinedione, a plausible route involves:
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Starting Material: 6,7-Dihalo-5,8-quinolinedione (e.g., 6,7-dibromo or dichloro derivatives).
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Amination: Reaction with 2-nitroaniline under palladium catalysis (e.g., Pd(OAc)₂ with BrettPhos or XPhos ligands) .
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Optimized Conditions: Ethanol/water solvent systems at 80°C with NaOt-Bu as base yield monosubstituted products .
Table 2: Exemplary Reaction Conditions for Related Compounds
| Substrate | Ligand | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| 6,7-Dibromo-5,8-quinolinedione | BrettPhos | NaOt-Bu | EtOH/H₂O | 90 | |
| 6,7-Dichloro-5,8-quinolinedione | XPhos | K₂CO₃ | Dioxane | 85 |
Regioselectivity is governed by electronic effects: the amino group preferentially substitutes at position 6 due to resonance stabilization from the quinoline nitrogen .
Applications and Future Directions
Drug Development
The compound’s scaffold offers versatility for derivatization:
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Nitro Reduction: Conversion to aminoaryl groups for enhanced solubility.
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Metal Coordination: Quinone moieties may chelate transition metals, enabling anticancer metallodrug design .
Agricultural Chemistry
Quinolinequinones exhibit antifungal and antibacterial activities . Functionalization at position 2 with electron-withdrawing groups could amplify these properties, offering leads for crop protection agents.
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